molecular formula C17H23NO4S B2711817 3-tert-butyl-4-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide CAS No. 898653-78-6

3-tert-butyl-4-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2711817
CAS No.: 898653-78-6
M. Wt: 337.43
InChI Key: NXNNRQPLGMWYHA-UHFFFAOYSA-N
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Description

3-tert-butyl-4-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide is a chemical compound with a complex structure that includes a tert-butyl group, an ethoxy group, and a furan-2-ylmethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide core: This step involves the reaction of a suitable benzenesulfonyl chloride with an amine to form the benzenesulfonamide.

    Introduction of the tert-butyl group: This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.

    Attachment of the furan-2-ylmethyl group: This step involves the reaction of the benzenesulfonamide with furan-2-ylmethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and bases such as sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

3-tert-butyl-4-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-tert-butyl-4-ethoxy-N-(2-furanylmethyl)benzenesulfonamide: A closely related compound with similar structural features.

    N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide: Another related compound with a different substitution pattern on the benzene ring.

Uniqueness

3-tert-butyl-4-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-tert-butyl-4-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-5-21-16-9-8-14(11-15(16)17(2,3)4)23(19,20)18-12-13-7-6-10-22-13/h6-11,18H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNNRQPLGMWYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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